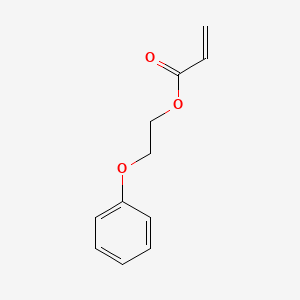

2-Phenoxyethyl acrylate

Overview

Description

2-Phenoxyethyl acrylate (2-PEA) is a monomer that can be polymerized to form materials with potential applications in various fields, including optical applications. It is characterized by the presence of a phenoxyethyl group attached to an acrylate moiety, which contributes to its reactivity and the properties of the resulting polymers.

Synthesis Analysis

The synthesis of 2-PEA-related compounds and polymers can be achieved through various methods. For instance, 2-PEA was polymerized using frontal polymerization techniques, with novel ionic liquids such as tetrabutylphosphonium persulfate (TBPPS) and trihexyltetradecylphosphonium persulfate (TETDPPS) serving as initiators . These initiators allowed for stable polymerization fronts with low maximum temperatures and good velocities, which are advantageous for optical applications due to the prevention of bubble formation.

Molecular Structure Analysis

The molecular structure of 2-PEA and its derivatives is crucial for their properties and applications. For example, the azo-ester compound derived from 2-PEA crystallizes in the monoclinic system, indicating a specific spatial arrangement of molecules that could influence its thermal behavior and other properties .

Chemical Reactions Analysis

2-PEA and its derivatives can undergo various chemical reactions. The copolymerization of 2-PEA with other monomers, such as azobenzene comonomers, can be achieved to incorporate photoactive units into the polymer backbone, which can be used for optical applications . Additionally, the synthesis of 2-substituted acrylates can be performed through reactions like the Claisen ortho ester rearrangement, which provides a pathway to create different acrylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-PEA polymers and copolymers are influenced by their molecular structure and the nature of the substituents. The thermal properties of these materials can be studied using techniques like differential scanning calorimetry, and their optical properties can be characterized by UV-vis absorption spectroscopy . The presence of azobenzene units in the copolymers of 2-PEA can impart nonlinear optical (NLO) properties, which are significant for applications in photonics and optoelectronics .

Scientific Research Applications

Polymerization and Material Properties :

- Kamiński et al. (2008) explored the polymerization of 2-PEA induced without catalysts or initiators by applying hydrostatic pressure at elevated temperature. They utilized broadband dielectric and infrared spectroscopy to monitor the reaction, which achieved a 60% degree of conversion, and determined the structure of the resulting polymer through density functional theory calculations (Kamiński et al., 2008).

- The study by Illescas et al. (2012) involved the synthesis and optical characterization of photoactive poly(2-phenoxyethyl acrylate) copolymers containing azobenzene units. These polymers were prepared using the frontal polymerization technique and showed promising nonlinear optical (NLO) properties for optical applications (Illescas et al., 2012).

Applications in Biomedical Materials :

- Xiang et al. (2021) synthesized a series of poly(2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) acrylic intraocular lens materials. These materials were optimized for 'glistening-free' properties and dual-side heterogeneous surface modifications for preventing postoperative endophthalmitis and posterior capsule opacification in cataract treatments (Xiang et al., 2021).

Environmental and Safety Considerations :

- The potential for allergic contact dermatitis (ACD) due to acrylates, including 2-PEA, in occupational settings is discussed in various studies. For instance, Romita et al. (2017) investigated the frequency of sensitization to acrylates in patients with contact dermatitis. They noted that 2-PEA and other acrylates can cause ACD, particularly in occupations like dentistry and nail technicians (Romita et al., 2017).

Polymer Stabilizers and Coatings :

- Yachigo et al. (1993) conducted research on polymer stabilizers, focusing on the influences of structural factors on oxidative discoloration and thermal stability of polymers. They investigated compounds related to acrylates, including 2-PEA, for improving the properties of polymers used in coatings (Yachigo et al., 1993).

Drug Delivery Systems :

- Lin et al. (2012) studied the preparation, characterization, and release behavior of aspirin-loaded poly(2-hydroxyethyl acrylate)/silica hydrogels. Although this study focuses on 2-hydroxyethyl acrylate (HEA), it demonstrates the potential of related acrylates like 2-PEA in drug delivery applications (Lin et al., 2012).

Mechanism of Action

Target of Action

2-Phenoxyethyl acrylate is primarily used in the adhesives, graphic arts, composites, inks, ultraviolet (UV)-curing coatings, and photoresists electronics industries . Its primary targets are the materials it is applied to, where it forms strong bonds between different materials .

Mode of Action

The mode of action of this compound involves the polymerization of the compound, which leads to the formation of a durable and cohesive bond . In coatings, the mechanism of action involves the evaporation of solvents and the cross-linking of this compound molecules, resulting in a hardened and durable coating .

Biochemical Pathways

It is known that the compound can polymerize if its shelf life or storage temperature are greatly exceeded .

Pharmacokinetics

It has been suggested that metabolic and disposition studies should be conducted to identify breakdown products that would differentiate between epoxidation and hydroxylation as the primary metabolic process .

Result of Action

The result of the action of this compound is the formation of a durable and cohesive bond when used as an adhesive . When used in coatings, it results in a hardened and durable coating .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it can polymerize if its shelf life or storage temperature are greatly exceeded . It also reacts with peroxides and other radical components . Heat develops during polymerization, and ignitable air mixtures can form when the product is heated above the flash point or when sprayed . Therefore, it should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

Safety and Hazards

Future Directions

Inspired by ocean organisms, scientists have been developing adhesives for application in the marine environment . The development of under-seawater adhesives presents specific challenges due to the weakening of interfacial bonding by the hydration layer and the deterioration of adhesives by erosion, swelling, hydrolysis, or plasticization . Future research directions and perspectives for under-seawater adhesives were discussed .

properties

IUPAC Name |

2-phenoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVINYQDSSQUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56641-05-5, 34962-82-8 | |

| Record name | Polyethylene glycol phenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4040715 | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

48145-04-6, 56641-05-5 | |

| Record name | Phenoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

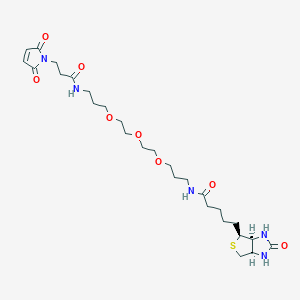

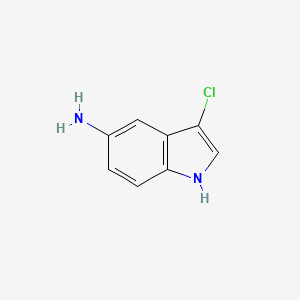

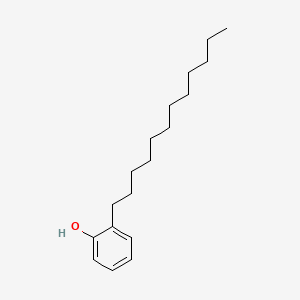

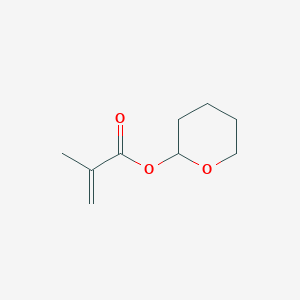

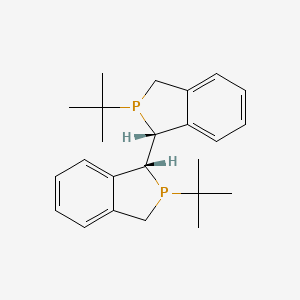

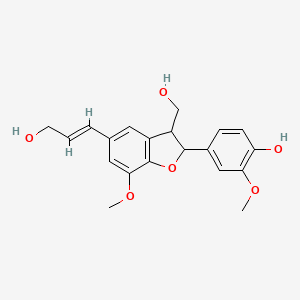

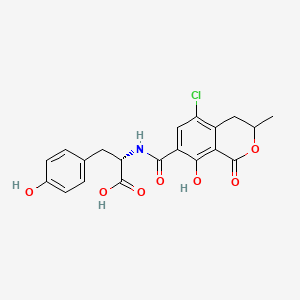

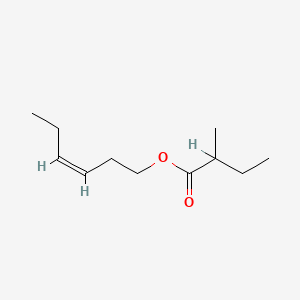

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-PEA?

A1: The molecular formula of 2-PEA is C11H12O3, and its molecular weight is 192.21 g/mol.

Q2: Which spectroscopic techniques are helpful in characterizing 2-PEA?

A2: Infrared spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (1H NMR) spectrometry [, ], and solid-state 13C CP/MAS NMR [] are commonly employed for structural analysis of 2-PEA and its polymers.

Q3: Is 2-PEA used as a standalone polymer or as a component in copolymers?

A3: While 2-PEA can be polymerized alone [], it's frequently used as a comonomer in copolymers to tailor specific material properties. For instance, it's copolymerized with acrylamide to introduce hydrophobic associations [, , ].

Q4: How does the incorporation of 2-PEA affect the properties of acrylic-based materials?

A4: 2-PEA incorporation influences various properties, including hydrophobicity, refractive index, and mechanical strength. For example, it enhances the hydrophobicity of poly(acrylic acid) [] and contributes to the "glistening-free" nature of intraocular lens materials [].

Q5: What are some key applications of 2-PEA in materials science?

A5: 2-PEA finds applications in various fields, including: * Pressure-sensitive adhesives: It's used to improve the refractive index of optically clear acrylic adhesives []. * Holographic storage: It's utilized as a comonomer in photopolymers for holographic data storage due to its polymerization efficiency [, ]. * Hydrogels: It contributes to hydrophobicity and shape memory effects in temperature-sensitive hydrogels [, , ]. * Intraocular lenses: It's a crucial component in foldable, glistening-free acrylic intraocular lens materials [, , ]. * UV-curable coatings: It serves as a reactive diluent in UV-curable coatings, offering benefits like enhanced hardness and thermal stability [, ].

Q6: What role does 2-PEA play in the development of underwater adhesives?

A7: 2-PEA, with its hydrophobic aromatic groups, is crucial in creating non-swelling hydrogels that prevent water from disrupting adhesive interfaces. This characteristic allows for strong and repeatable underwater adhesion, as demonstrated in MXene/PHMP hydrogels [].

Q7: How does 2-PEA contribute to the shape memory effect in hydrogels?

A8: The hydrophobic interactions introduced by 2-PEA in hydrogels play a key role in achieving shape memory effects. These interactions, in synergy with hydrogen bonding from other monomers, contribute to the hydrogel's ability to fix and recover its shape in response to temperature changes [].

Q8: What influences the stability and properties of 2-PEA-based polymers?

A9: The synthesis conditions, such as monomer concentration, feed composition, and surfactant ratio, significantly impact the final polymer's properties []. Additionally, the molecular weight, hydrophobe content, block length, and hydrophobe distribution within the polymer chain also play a role [, ].

Q9: Can you elaborate on the interaction of 2-PEA-based polymers with surfactants?

A10: Studies reveal that 2-PEA-based polymers, like P(AM/POEA), readily interact with surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) []. This interaction is driven by hydrophobic association, leading to the formation of mixed micelle-like aggregates and a substantial increase in viscosity [].

Q10: How does the microstructure of 2-PEA copolymers affect their interaction with surfactants?

A11: Research shows that while the critical micelle concentration (CMC) of the surfactant remains unaffected by the copolymer microstructure, the extent of viscosity enhancement is influenced by the 2-PEA content (XH) and block size (NH) of the copolymer. Copolymers with larger XH or NH values exhibit greater viscosity enhancement upon surfactant addition [].

Q11: What techniques are used to investigate the aggregation behavior of 2-PEA copolymers?

A12: Various techniques are used to study the aggregation behavior, including: * Viscometry: Provides insights into the viscosity changes upon aggregation [, ]. * Fluorescence spectroscopy: Methods like luminescence probe, label fluorescence, and fluorescence quenching help understand the association properties and aggregate structure [, ]. * Transmission Electron Microscopy (TEM): Allows for direct visualization of the network structure formed by the polymer/surfactant aggregates [].

Q12: How is 2-PEA used in conjunction with other materials in specific applications?

A12: 2-PEA is often combined with other materials to achieve desired functionalities:

- Titanium dioxide (TiO2) dispersions: Poly(methacrylate)-block-poly(2-phenoxyethyl acrylate) acts as an effective dispersant for TiO2 in aqueous suspensions due to its diblock structure with a less polar anchoring head group and a water-dissociable stabilizing moiety [].

- Clay nanocomposites: Dual-functionalized laponite clay modified with 2-PEA enhances dispersion in organic solvents and vinyl monomers, leading to improved mechanical properties in PMMA nanocomposites [].

- Photoelastic organogels: Combining 2-PEA with liquid crystal molecules like 4-cyano-4'-pentylbiphenyl (5CB) results in photoelastic organogels with low modulus, high birefringence, and multi-stimuli responsiveness, opening possibilities for applications in sensing, encryption, and more [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.